Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester
Description
Properties
IUPAC Name |
ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H42N6O2/c1-5-18-40-46-41(32(3)4)42(44(52)53-6-2)50(40)31-33-27-29-34(30-28-33)38-25-16-17-26-39(38)43-47-49-51(48-43)45(35-19-10-7-11-20-35,36-21-12-8-13-22-36)37-23-14-9-15-24-37/h7-17,19-30H,3,5-6,18,31H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLXPGWIYOGFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H42N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801101815 | |
| Record name | Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801101815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172875-70-6 | |
| Record name | Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172875-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801101815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various alkyl halides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize by-products. The final product is typically purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Applications
1. Building Block in Synthesis:
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester serves as a vital building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it an essential compound in organic chemistry for developing new materials and pharmaceuticals.
2. Catalysis:
The compound can also act as a catalyst in several organic reactions, enhancing reaction rates and selectivity. This property is particularly valuable in industrial applications where efficiency and yield are critical.
Biological Applications
1. Antimicrobial and Antifungal Properties:
Research has indicated that this compound exhibits potential antimicrobial and antifungal activities due to its imidazole core. This characteristic positions it as a candidate for further studies aimed at developing new antimicrobial agents.
2. Angiotensin II Receptor Blockade:
As a derivative of Olmesartan Medoxomil, this compound functions as an angiotensin II receptor antagonist. It inhibits the action of angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism underlines its therapeutic potential in managing hypertension and related cardiovascular conditions .
Medical Applications
1. Quality Control Reference Standard:
In pharmaceutical research, this compound is utilized as a reference standard for quality control in the production of Olmesartan Medoxomil. Its presence helps ensure the purity and efficacy of pharmaceutical formulations .
2. Investigational Therapeutics:
The compound is under investigation for its anti-inflammatory and anticancer properties, expanding its potential therapeutic applications beyond hypertension management.
Industrial Applications
1. Pharmaceutical Development:
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases. Its role in drug formulation processes emphasizes its significance in developing effective therapeutic agents .
2. Material Science:
The compound's unique structural characteristics make it suitable for developing new materials with specific properties, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting nucleic acid synthesis .
Comparison with Similar Compounds
Research Findings and Implications
Analytical Challenges
- Differentiation of Regioisomers : ¹H-NMR and IR are insufficient to distinguish N1/N2-trityl isomers. SCXRD and advanced 2D-NMR (e.g., HSQC, HMBC) are required .
- Impurity Control : Limits for Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester in drug products are set at <0.15% to comply with ICH guidelines .
Biological Activity
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester is a derivative of Olmesartan, an angiotensin II receptor antagonist widely used for managing hypertension. This compound, while less studied than its parent molecule, has garnered interest due to its potential biological activities and implications in therapeutic applications. Understanding its biological activity is critical for evaluating its efficacy and safety.
The molecular formula of this compound is with a molecular weight of approximately 474.55 g/mol. This compound is characterized by its unique triphenylmethyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
This compound functions primarily as an angiotensin II receptor blocker (ARB). By inhibiting the action of angiotensin II, it effectively lowers blood pressure and exerts protective effects on the cardiovascular system. The presence of the triphenylmethyl group may enhance receptor affinity or alter metabolic stability compared to standard Olmesartan formulations.
Anti-inflammatory Activity
Olmesartan has been noted for its anti-inflammatory properties, particularly in conditions like duodenitis induced by NSAIDs. In a recent study, a novel formulation showed reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated rats . This suggests that this compound may also possess anti-inflammatory effects, potentially mediated through similar pathways.
Case Studies
- Bioavailability Improvement : A study highlighted the development of a new formulation of Olmesartan that improved its bioavailability significantly. This formulation could serve as a model for enhancing the delivery and effectiveness of this compound .
- Comparative Efficacy : In comparative studies between standard Olmesartan and its derivatives, it was observed that modifications to the chemical structure could lead to enhanced receptor binding and longer-lasting effects in vivo . These findings imply that this compound might offer advantages over traditional formulations.
Data Tables
| Parameter | Olmesartan | This compound |
|---|---|---|
| Molecular Weight | 446.55 g/mol | 474.55 g/mol |
| Mechanism of Action | AT1R Blocker | AT1R Blocker |
| Bioavailability | Low | Potentially Higher (due to structural modifications) |
| Anti-inflammatory Effects | Yes | Likely Yes |
Q & A
Q. What are the key synthetic pathways for preparing Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester, and what challenges arise during its synthesis?
The compound is synthesized via N-alkylation of imidazole ethyl ester derivatives with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in anhydrous DMA using K₂CO₃ as a base. Critical challenges include low yields due to competing hydrolysis and detritylation pathways, leading to impurities such as hydrolyzed esters (e.g., compound 5) and detritylated byproducts (e.g., compound 12). Reaction conditions (e.g., solvent choice, temperature, and base stoichiometry) must be optimized to suppress these side reactions .
Q. Which analytical methods are validated for quantifying this compound and assessing its purity?
Reverse-phase HPLC with UV detection is the gold standard. A validated method uses p-hydroxybenzoic acid isobutyl ester as an internal standard, with a relative standard deviation (RSD) ≤0.5% for peak area ratios. The acceptance criteria for purity are 98.5%–101.5% on an anhydrous basis, calculated via the formula:
where and are peak area ratios of the sample and standard solutions, respectively .
Advanced Research Questions
Q. How can impurity profiles be systematically characterized during the synthesis of this compound?
Impurities arise from ester hydrolysis (e.g., compound 9) and detritylation (e.g., compound 12). Advanced techniques include:
- LC-MS/MS : To identify hydrolyzed and detritylated byproducts.
- Forced degradation studies : Expose the compound to heat, light, and humidity to simulate degradation pathways.
- In-process controls : Limit unreacted starting materials (e.g., ≤2% residual 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide) to minimize impurity formation .
Q. What experimental design strategies optimize reaction yield while minimizing competing pathways?
A factorial design can systematically evaluate variables:
Q. How do storage conditions influence the stability of this compound?
Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) reveal:
- Hydrolysis : Accelerated in humid environments, forming ethyl ester hydrolysis products.
- Oxidation : Trace metal contaminants in solvents may catalyze degradation. Recommended storage: Anhydrous, inert atmosphere (N₂/Ar) at -20°C, with desiccants to prevent moisture uptake .
Methodological Guidance
- Synthetic Optimization : Use anhydrous DMA and controlled reagent addition to suppress hydrolysis. Monitor reaction progress via TLC or in-line IR spectroscopy .
- Purity Assurance : Implement orthogonal methods (HPLC, NMR, and elemental analysis) to confirm structural integrity and quantify residual solvents .
- Impurity Control : Employ preparative HPLC to isolate impurities for structural elucidation and toxicity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
